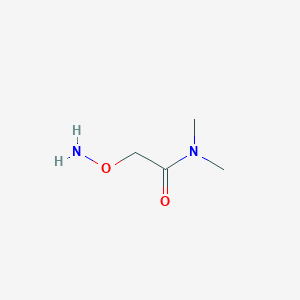

2-aminooxy-N,N-dimethylacetamide

Vue d'ensemble

Description

2-aminooxy-N,N-dimethylacetamide is a chemical compound with the molecular weight of 118.14 . It is a liquid at room temperature . It is related to N,N-Dimethylacetamide (DMAc), which is a dipolar, aprotic, high-boiling, oily solvent and reagent . DMAc is miscible with water and most oxygen- and nitrogen-containing organic solvents .

It is related to N,N-Dimethylacetamide (DMAc), which is a dipolar, aprotic, high-boiling, oily solvent and reagent . DMAc is miscible with water and most oxygen- and nitrogen-containing organic solvents .

Applications De Recherche Scientifique

Protein Crosslinking in Biochemistry

2-(aminooxy)-N,N-dimethylacetamide: is utilized in biochemistry for protein crosslinking. It reacts with carbonyl groups, particularly aldehydes, on glycoproteins and other polysaccharides to form stable linkages. This is particularly useful in studying protein-protein interactions and protein complex formations .

Glycoprotein Labeling

In the field of molecular biology, this compound is used for labeling glycoproteins. By oxidizing sugar groups on glycoproteins to aldehydes, 2-(aminooxy)-N,N-dimethylacetamide can be targeted to these sites, allowing for specific labeling of these proteins .

Carbohydrate Modification

The compound finds application in carbohydrate modification. It is used to create target sites for conjugation on antibodies, particularly in the Fc region, which does not interfere with the antigen-binding sites. This ensures that antibody function remains intact after labeling or crosslinking .

Organic Synthesis

In organic chemistry, 2-(aminooxy)-N,N-dimethylacetamide serves as a reagent for facilitating organic synthesis. It is involved in the formation of peptide bonds and can be used in the synthesis of various organic compounds.

Drug Discovery

This compound is also significant in drug discovery. It aids in the identification and development of new pharmaceuticals by acting as a building block for the synthesis of potential drug candidates.

Peroxisome Proliferator-Activated Receptor (PPAR) Research

2-(aminooxy)-N,N-dimethylacetamide: is involved in the synthesis of compounds for selective activation of human PPARα. This has implications for treating metabolic syndrome, impacting conditions like dyslipidemia, obesity, and diabetes.

Dual PPARα/Delta Agonists

It is also used in the development of dual agonists for PPARα and delta, relevant for metabolic syndrome treatment. The structure-activity relationships of these compounds are crucial for their transactivation potency.

Nonpolar and Aqueous Oximation Reactions

The compound is used to functionalize monolayer-protected gold clusters for nonpolar and aqueous oximation reactions. This has applications in materials science and nanotechnology .

Safety and Hazards

2-aminooxy-N,N-dimethylacetamide is classified as a dangerous substance according to the Globally Harmonized System (GHS) of Classification and Labeling of Chemicals . It has hazard statements H302, H312, H315, H318, H332, H335, indicating that it is harmful if swallowed, in contact with skin, causes skin irritation, causes serious eye damage, harmful if inhaled, and may cause respiratory irritation .

Mécanisme D'action

- GABA-T is an enzyme responsible for breaking down gamma-aminobutyric acid (GABA) in the brain and other tissues .

- The compound achieves this inhibition by attacking the Schiff base linkage between the enzyme and its cofactor, pyridoxal phosphate (PLP), forming oxime-type complexes .

Target of Action

Mode of Action

Biochemical Pathways

Propriétés

IUPAC Name |

2-aminooxy-N,N-dimethylacetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H10N2O2/c1-6(2)4(7)3-8-5/h3,5H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TVEFEFAEGQGTCE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C(=O)CON | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H10N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

118.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

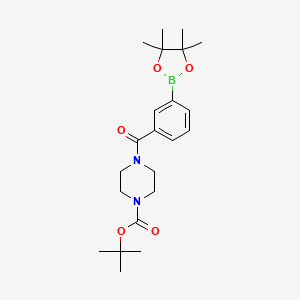

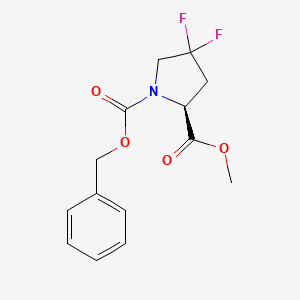

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

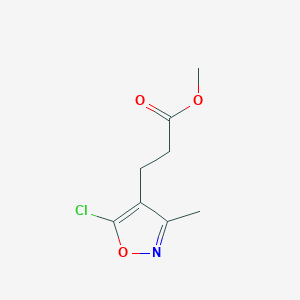

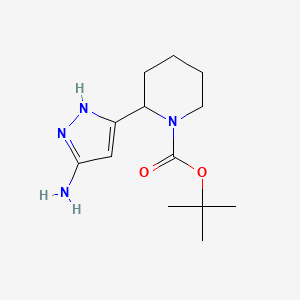

Feasible Synthetic Routes

Q & A

Q1: How does 2-(aminooxy)-N,N-dimethylacetamide function as a transient directing group in this specific reaction?

A1: While the research paper [] doesn't delve into the detailed mechanism, it highlights that 2-(aminooxy)-N,N-dimethylacetamide acts as a TDG by temporarily coordinating with both the palladium catalyst and the aliphatic ketone substrate. This coordination brings the reactive sites into close proximity, facilitating the β-C(sp3)-H arylation. After the arylation, the 2-(aminooxy)-N,N-dimethylacetamide group detaches from the product, hence the term "transient." This ability to direct the reaction while subsequently leaving the product makes it a valuable tool in organic synthesis.

Q2: What are the advantages of using 2-(aminooxy)-N,N-dimethylacetamide as a TDG compared to other directing groups for this type of reaction?

A2: The research paper [] specifically points out the "remarkable directing ability" of 2-(aminooxy)-N,N-dimethylacetamide, leading to "arylated products in moderate to good yields." While a direct comparison with other directing groups is not provided in this study, the paper emphasizes the novelty of this TDG and its effectiveness in facilitating the challenging β-C(sp3)-H arylation of aliphatic ketones. Further research is needed to fully elucidate its advantages over existing alternatives.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-Allyl-5-fluoro-1H-pyrrolo[2,3-b]pyridine](/img/structure/B1373133.png)